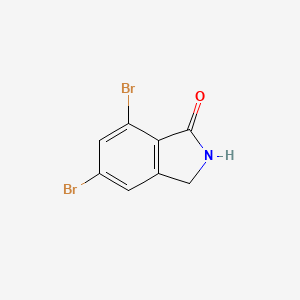

5,7-Dibromo-1-isoindolinone

Description

Historical Context and Fundamental Architecture of the Isoindolinone Scaffold

The isoindolinone core, a bicyclic system featuring a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is a privileged structure in chemistry. ontosight.ai This fundamental architecture, also known as a benzo-fused γ-lactam, has been a subject of scientific inquiry for decades due to its presence in a wide array of naturally occurring compounds and synthetic molecules with significant biological activities. researchgate.net The isoindoline (B1297411) substructure is found in natural alkaloids and has been incorporated into various clinical drugs. mdpi.com While unsubstituted isoindoline is less common, its derivatives have garnered substantial attention from researchers. mdpi.com

The isoindolinone framework is a key component of numerous natural products and pharmaceutical agents. researchgate.net A notable, albeit infamous, example is thalidomide, a drug that brought the isoindolinone core into the spotlight, albeit for tragic reasons. beilstein-journals.orgnih.gov This event, however, spurred further investigation into the chemistry and biological potential of this scaffold, leading to the development of other important drugs. nih.gov

Importance of Halogenated Moieties in Organic Synthesis and Molecular Design

Halogenated compounds, which are organic molecules where one or more hydrogen atoms are replaced by halogens like bromine, are of immense importance in scientific research. scbt.com The introduction of halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties. taylorandfrancis.com This includes enhancing reactivity, which is crucial for the synthesis of complex molecules, and modifying biological activity, bioavailability, and membrane permeability. scbt.comtaylorandfrancis.com

In organic synthesis, the carbon-halogen bond is a key functional group that allows for a wide range of chemical transformations, including cross-coupling reactions. scbt.comtaylorandfrancis.com Halogens play a pivotal role in activating organic compounds and enabling structural derivations due to their high electrophilicity and good leaving group properties. mdpi.com Specifically, the presence of bromine on an aromatic ring can enhance the compound's reactivity in electrophilic aromatic substitution reactions. scbt.com

Overview of Research Trajectories for Isoindolinone Derivatives

Research into isoindolinone derivatives has uncovered a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov For instance, certain N-phenyl isoindolinone derivatives have shown significant mortality rates against agricultural pests. acs.org Furthermore, some derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrases, which are implicated in various diseases. nih.gov

The versatility of the isoindolinone scaffold has led to its use in developing treatments for a range of conditions, including cancer, inflammation, and neurological disorders. ontosight.ai The ability to modify the core structure with various substituents allows for the fine-tuning of its biological and chemical properties. ontosight.ai Synthetic chemists continue to develop novel methods for the construction of isoindolinone-based molecules, further expanding their potential applications. organic-chemistry.org

Specific Research Focus and Relevance of 5,7-Dibromo-1-isoindolinone

Within the vast family of isoindolinone derivatives, this compound represents a specific and intriguing research target. The strategic placement of two bromine atoms on the benzene ring of the isoindolinone core offers unique opportunities for further chemical modification. These bromine atoms can serve as handles for introducing new functional groups through reactions like palladium-catalyzed cross-coupling, enabling the synthesis of a diverse library of compounds. rsc.org

The presence of two bromine atoms can also influence the molecule's electronic properties and biological activity. Brominated aromatic compounds are known to participate in specific interactions, which can be crucial for binding to biological targets. The study of di-brominated isoindolinones is therefore relevant for the discovery of new therapeutic agents and functional materials. For example, research on related dibrominated isoindoline derivatives has shown interesting magnetic properties and the ability to create profluorescent probes. rsc.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C8H5Br2NO |

| Molecular Weight | 290.94 g/mol |

| IUPAC Name | 5,7-dibromo-2,3-dihydroisoindol-1-one |

| Appearance | White to yellow solid |

| CAS Number | 2389018-01-1 |

Data sourced from American Elements and Sigma-Aldrich. americanelements.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXJQGZWFYWHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Studies for 5,7 Dibromo 1 Isoindolinone Syntheses and Transformations

Mechanistic Pathways of Bromination Reactions

The introduction of bromine atoms onto the isoindolinone core to yield 5,7-Dibromo-1-isoindolinone is a classic example of electrophilic aromatic substitution (EAS). The general mechanism for EAS proceeds through a two-step process: the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, followed by the restoration of aromaticity through deprotonation.

The key steps in the bromination of the isoindolinone ring are as follows:

Generation of the Electrophile : Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the aromatic ring of the isoindolinone. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed. The catalyst polarizes the Br-Br bond, generating a more potent electrophilic bromine species.

Nucleophilic Attack and Formation of the Wheland Intermediate : The π-electron system of the isoindolinone's benzene (B151609) ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation, the Wheland intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

Deprotonation and Restoration of Aromaticity : A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine substituent. This regenerates the aromatic system and yields the brominated isoindolinone product.

The regioselectivity of the bromination, leading to substitution at the 5- and 7-positions, is dictated by the directing effects of the substituents on the isoindolinone ring. The amide group of the lactam ring is an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby activating these positions for electrophilic attack. Conversely, the carbonyl group is a meta-directing and deactivating group. The observed 5,7-dibromination pattern is a result of the interplay of these electronic effects.

Catalytic Cycles in Transition-Metal-Mediated Isoindolinone Formation

Transition metals, particularly palladium, nickel, copper, and rhodium, play a pivotal role in the synthesis of the isoindolinone scaffold through various C-H activation and cross-coupling strategies. These catalytic systems offer high efficiency and functional group tolerance.

Palladium catalysis is a powerful tool for the construction of isoindolinones. One notable mechanism is the intramolecular dehydrogenative C(sp³)–H amidation. A proposed catalytic cycle for this transformation is depicted below:

Coordination : The reaction is initiated by the coordination of the nitrogen atom of the amide moiety to a Pd(0) species.

C-H Activation : This is followed by the insertion of the palladium center into a benzylic C(sp³)–H bond, leading to the formation of a six-membered palladacycle intermediate. rsc.org

Reductive Elimination : The final step involves reductive elimination from the palladacycle, which forms the C-N bond of the isoindolinone ring and regenerates the Pd(0) catalyst. rsc.orgrsc.org

Another significant palladium-catalyzed route is the asymmetric tandem aza-Heck/Sonogashira coupling reaction, which allows for the synthesis of chiral isoindolinones with a quaternary stereocenter. acs.org

| Catalyst System | Key Mechanistic Steps | Product Type |

| Pd/C | Coordination, C(sp³)–H activation, Reductive elimination | 3-Substituted Isoindolinones |

| Pd(OAc)₂ with chiral ligand | Aza-Heck cyclization, Sonogashira coupling | Chiral Isoindolinones with quaternary center |

Nickel catalysts offer a cost-effective alternative to palladium for the synthesis of isoindolinones. A common approach involves the Ni(0)-catalyzed cyclization of N-benzoyl aminals. The proposed mechanism for this transformation likely proceeds through an α-amidoalkylnickel(II) intermediate. nih.govacs.org This intermediate can then cyclize via either an electrophilic aromatic substitution pathway or an insertion mechanism to furnish the isoindolinone product. nih.gov

Another nickel-mediated pathway involves the intramolecular arylation of alkyl C-H bonds. A plausible mechanism for this reaction suggests the involvement of radical intermediates. nih.govnih.gov The key steps include a single electron transfer from a Ni(0) complex to the substrate, generation of an aryl radical, intramolecular hydrogen atom abstraction, and subsequent radical addition to the arene followed by rearomatization. nih.gov

| Catalyst System | Proposed Intermediate | Key Mechanistic Feature |

| Ni(0) with Lewis acid | α-amidoalkylnickel(II) | Cyclization via EAS or insertion |

| Ni(cod)₂ | Radical species | Intramolecular H-atom abstraction and radical addition |

Copper and rhodium complexes are also effective catalysts for isoindolinone synthesis through C-H functionalization pathways.

Copper Catalysis : Copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides provides access to N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.orgacs.org Mechanistic studies suggest that the rate-determining step is not the C-H bond cleavage but rather the slow oxidation of a copper π-arene intermediate. organic-chemistry.orgacs.org

Rhodium Catalysis : Rhodium(III)-catalyzed C-H activation of aryl hydroxamates and subsequent annulation with styrenes is an efficient method for constructing isoindolinones. nih.gov The reaction proceeds under mild conditions and exhibits high regioselectivity, which is influenced by the presence of ortho-substituents on the styrene. Mechanistic investigations support a β-hydride elimination pathway in the catalytic cycle. nih.gov Another rhodium-catalyzed approach involves the annulation of N-benzoylsulfonamides with olefins, where a five-membered rhodacycle is a key intermediate. nih.gov

| Metal Catalyst | Reaction Type | Key Mechanistic Insight |

| Copper(II) triflate | Intramolecular benzylic C-H sulfamidation | Rate-determining oxidation of a Cu π-arene intermediate |

| Rhodium(III) complex | C-H activation and annulation with styrenes | β-hydride elimination pathway |

| Rhodium(III) complex | Annulation of N-benzoylsulfonamides with olefins | Formation of a five-membered rhodacycle intermediate |

Investigation of Stereoselective and Regioselective Mechanisms

Achieving high levels of stereoselectivity and regioselectivity is a significant challenge in the synthesis of complex molecules like substituted isoindolinones.

Regioselectivity : The regioselective synthesis of isoindolinones can be achieved through various strategies. For instance, in transition metal-catalyzed reactions, the use of directing groups can guide the C-H activation to a specific position on the aromatic ring, thus controlling the regiochemical outcome of the annulation. nih.gov The inherent electronic properties of the substrates also play a crucial role, as seen in the electrophilic cyclization of o-(1-alkynyl)benzamides, where the substitution pattern on the aromatic ring and the alkyne influences the regioselectivity of the cyclization. nih.gov

Stereoselectivity : The asymmetric synthesis of isoindolinones has been successfully accomplished using chiral catalysts and auxiliaries. For example, a nickel-catalyzed reductive dicarbofunctionalization of 1,1-disubstituted enamides employs a chiral Bn-Biox ligand to induce excellent enantioselectivities in the formation of 3,3-dialkyl-substituted isoindolinones. organic-chemistry.org Similarly, palladium-catalyzed asymmetric tandem reactions can generate chiral isoindolinones with high enantiomeric excess. acs.org In some cases, the stereochemistry of the final product is determined by the Z/E-selectivity of an intermediate, which can be influenced by steric factors. nih.gov Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of isoindolinones, with bifunctional catalysts like Takemoto's catalyst being effective in promoting asymmetric aza-Mannich/lactamization reactions. mdpi.com

Role of Intermediates in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that combine multiple steps into a single operation, avoiding the isolation of intermediates. nih.gov In the context of isoindolinone synthesis, these reactions often proceed through several transient intermediates.

While specific studies on this compound are scarce, research on related isoindolinone syntheses highlights the types of intermediates that could be involved. For instance, cascade reactions for synthesizing 3,3-dialkylated isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles have been shown to proceed through an initial carbonyl addition followed by cyclization. nih.gov This process forms a proposed iminophthalan intermediate, which then undergoes a rearrangement, similar to a Dimroth-type process, to yield the final isoindolinone structure. nih.gov

In enzyme-initiated cascade reactions, reactive intermediates are generated that can undergo a variety of transformations, including cyclizations, rearrangements, or fragmentations. longdom.org For the synthesis of complex isoindolinones, MCRs may involve the formation of adducts from reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which are then modified in subsequent intramolecular steps to build the final heterocyclic scaffold. beilstein-journals.org The reactivity and stability of such intermediates would be influenced by the presence of the two bromine atoms on the benzene ring of this compound, which act as electron-withdrawing groups and can affect the electrophilicity of the carbonyl group and the nucleophilicity of the aromatic ring.

Table 1: Potential Intermediates in Isoindolinone Synthesis

| Intermediate Type | Potential Role in Synthesis of this compound Analogs |

|---|---|

| Iminophthalan | Formed via cyclization of a carbonyl-substituted benzonitrile (B105546) precursor; rearranges to the isoindolinone core. nih.gov |

| N-Acylimine | A common reactive intermediate in reactions leading to N-substituted lactams, could be formed and subsequently cyclize. |

Kinetic Isotope Effect (KIE) Studies in Key Transformations

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. princeton.edulibretexts.org This is achieved by comparing the reaction rates of molecules containing heavier isotopes (e.g., deuterium, D) with their lighter, more common counterparts (e.g., protium, H). A significant difference in rates (a kH/kD ratio greater than 1) typically indicates that the C-H bond is broken during the rate-limiting step. libretexts.org

Currently, there are no specific Kinetic Isotope Effect studies published in the searched literature that focus directly on the key transformations of this compound. Such studies would be valuable for understanding mechanisms of reactions involving this compound, for example:

C-H Activation/Functionalization: If the C-H bonds on the isoindolinone ring or at the N-alkyl substituent were to be functionalized, a KIE study could determine the mechanism of this bond breaking.

Bromine-Related Reactions: In transformations involving the C-Br bonds, such as cross-coupling reactions, heavy atom KIEs (e.g., using bromine isotopes) could provide insight into the oxidative addition step at a metal catalyst.

While direct KIE data for this compound is unavailable, the principles of KIE are well-established. Primary KIEs are observed when the bond to the isotope is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or steric effects. princeton.edunih.gov Any future mechanistic investigation into the reactions of this compound would likely benefit from such studies to provide definitive evidence for proposed pathways.

Advanced Spectroscopic and Structural Characterization of 5,7 Dibromo 1 Isoindolinone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including halogenated isoindolinones. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the precise arrangement of atoms and their chemical environments can be determined.

The ¹H NMR spectrum of a 5,7-dibromo-1-isoindolinone analog provides key information about the number, environment, and connectivity of protons in the molecule. The aromatic region is particularly informative for confirming the substitution pattern.

Aromatic Protons: In the 5,7-dibromo substituted benzene (B151609) ring, two aromatic protons remain. The proton at the C6 position (H-6) typically appears as a singlet or a very finely split doublet due to small long-range couplings. The proton at the C4 position (H-4) also appears as a singlet for similar reasons. The significant downfield shift of these protons is attributed to the anisotropic effect of the fused ring system and the electron-withdrawing nature of the bromine atoms and the carbonyl group. In related 5-bromoindolin-2-one structures, aromatic protons resonate in the range of δ 7.0-7.8 ppm. mdpi.com

N-H Proton: The amide proton (N-H) signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is typically observed in the downfield region of the spectrum and can be confirmed by D₂O exchange, where the peak disappears.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Analogs

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-4 | 7.5 - 8.0 | s | 1H | Chemical shift influenced by bromine at C5. |

| H-6 | 7.5 - 8.0 | s | 1H | Chemical shift influenced by bromine at C7. |

| H-3 (-CH₂-) | 4.0 - 5.0 | s | 2H | Adjacent to the nitrogen atom. |

| N-H | 8.0 - 10.0 | br s | 1H | Broad signal, exchangeable with D₂O. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule, including quaternary carbons.

Carbonyl Carbon: The lactam carbonyl carbon (C=O) at the C1 position is characteristically found far downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The spectrum will show six distinct signals for the aromatic carbons. The carbons bearing the bromine atoms (C5 and C7) are significantly shielded and can be identified by their direct C-Br bond, with typical chemical shifts between δ 110-125 ppm. nih.gov The quaternary carbons of the fused ring system (C3a and C7a) resonate in the δ 130-150 ppm range. The protonated aromatic carbons (C4 and C6) appear in the typical aromatic region of δ 120-135 ppm.

Methylene (B1212753) Carbon: The methylene carbon (C3) adjacent to the nitrogen atom appears in the aliphatic region, typically around δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C1 (C=O) | 165 - 175 | Carbonyl carbon, deshielded. |

| C3 (-CH₂-) | 45 - 55 | Methylene carbon adjacent to nitrogen. |

| C3a | 140 - 150 | Quaternary aromatic carbon. |

| C4 | 125 - 135 | Protonated aromatic carbon. |

| C5 | 115 - 125 | Aromatic carbon attached to Bromine. |

| C6 | 120 - 130 | Protonated aromatic carbon. |

| C7 | 110 - 120 | Aromatic carbon attached to Bromine. |

| C7a | 135 - 145 | Quaternary aromatic carbon. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex analogs. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the parent this compound, the COSY spectrum would be relatively simple, showing no correlations for the singlet aromatic and methylene protons. However, in substituted analogs, it would reveal scalar coupling networks, for instance, between protons on an N-alkyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show a cross-peak connecting the methylene protons (H3) to the methylene carbon (C3), and the aromatic protons (H4, H6) to their respective carbons (C4, C6). This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. universiteitleiden.nl This technique helps to piece together the molecular skeleton. Key expected correlations for this compound would include:

The methylene protons (H3) showing correlations to the carbonyl carbon (C1) and the quaternary carbon C3a.

The aromatic proton H4 showing correlations to C5, C6, and C7a.

The aromatic proton H6 showing correlations to C5, C7, and C7a.

The N-H proton showing correlations to C1, C3, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For a planar molecule like the isoindolinone core, NOESY can confirm the proximity of substituents to specific protons on the ring system. For example, it could show a correlation between the N-H proton and the methylene protons at C3.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₈H₅Br₂NO), the presence of two bromine atoms creates a highly characteristic isotopic pattern for the molecular ion [M]⁺. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive triplet of peaks:

[M]⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity ratio of these peaks is approximately 1:2:1, which is a clear signature for a dibrominated compound. HRMS analysis would confirm that the measured mass of these ions corresponds to the calculated mass for the formula C₈H₅Br₂NO. acs.org

Table 3: Expected HRMS Isotopic Pattern for this compound (C₈H₅Br₂NO)

| Ion | Calculated Mass (m/z) | Relative Abundance |

| [C₈H₅⁷⁹Br₂NO]⁺ | 288.8789 | ~50% |

| [C₈H₅⁷⁹Br⁸¹BrNO]⁺ | 290.8768 | ~100% |

| [C₈H₅⁸¹Br₂NO]⁺ | 292.8748 | ~50% |

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS)

LC-ESI-HRMS combines the separation capabilities of liquid chromatography with the sensitive and accurate detection of high-resolution mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds. nih.govresearchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, this would be observed as a triplet of peaks corresponding to [C₈H₆Br₂NO]⁺.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. For isoindolinone analogs, characteristic fragmentation pathways often involve the loss of CO, Br, or side chains attached to the nitrogen atom, providing further evidence for the proposed structure. nih.gov This technique is particularly valuable for identifying and characterizing analogs within a library of compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com For this compound, the IR spectrum is dominated by characteristic absorptions corresponding to its lactam (a cyclic amide) and substituted aromatic ring structure.

The most prominent feature in the IR spectrum of an isoindolinone is the strong absorption band due to the carbonyl (C=O) group stretching vibration of the γ-lactam ring. This peak typically appears in the range of 1680-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of substituents on the aromatic ring. For N-unsubstituted isoindolinones, a characteristic N-H stretching vibration is observed as a medium to sharp band around 3200 cm⁻¹. The spectrum also displays multiple bands corresponding to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The presence of the bromine atoms is indicated by C-Br stretching vibrations, which are typically found in the lower frequency "fingerprint" region of the spectrum, usually between 500 and 690 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | ~3200 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O (Lactam) | Stretch | 1680 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N (Lactam) | Stretch | 1200 - 1350 | Medium |

| C-Br | Stretch | 500 - 690 | Medium-Strong |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure of this compound is not widely reported, analysis of closely related bromo-substituted indoline (B122111) analogs provides significant insight into the expected structural features. For example, the crystal structure of 5-bromo-1-ethylindoline-2,3-dione reveals a nearly planar indoline ring system. nih.gov In the crystal lattice, molecules are often linked by intermolecular forces, including C—H⋯O hydrogen bonds and, in the case of bromo-derivatives, potential Br⋯O short contacts or halogen bonding, which can influence the molecular packing. nih.gov The crystallographic data for such analogs are crucial for understanding the solid-state conformation and supramolecular assembly.

Table 2: Representative Crystallographic Data for an Analogous Compound, 5-Bromo-1-ethylindoline-2,3-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Volume (ų) | 984.58 (5) |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy for Stereochemical Assignment and Enantiomeric Purity

For chiral analogs of this compound, which possess a stereocenter typically at the C3 position, chiroptical spectroscopy is indispensable for determining the absolute configuration and assessing enantiomeric purity. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Vibrational Circular Dichroism (VCD) is a powerful technique for the determination of the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting VCD spectrum, often characterized by positive and negative bands (a bisignate signal), is highly sensitive to the molecule's three-dimensional structure. For chiral isoindolinones, the analysis is particularly effective in the carbonyl stretching region (1600-1800 cm⁻¹). nih.govnih.gov The experimental VCD spectrum is compared with theoretical spectra predicted by Density Functional Theory (DFT) calculations for both possible enantiomers (R and S). A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is based on the differential absorption of left- and right-circularly polarized ultraviolet-visible light by a chiral molecule. researchgate.net The technique is sensitive to the electronic transitions of chromophores located within a chiral environment. In this compound analogs, the benzene ring and the lactam carbonyl group act as chromophores. An ECD spectrum displays positive or negative absorption bands, known as Cotton effects, which are characteristic of the molecule's absolute stereochemistry. mdpi.com Similar to VCD, the experimental ECD spectrum is often compared with spectra calculated using time-dependent DFT (TD-DFT) to reliably assign the absolute configuration. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in In regions where a chiral molecule does not absorb light, ORD curves are typically plain, showing a gradual increase or decrease in rotation. vlabs.ac.in However, in the vicinity of an absorption band of a chromophore (like the carbonyl group), the curve becomes anomalous, exhibiting a characteristic peak and trough. This phenomenon is known as the Cotton effect. vlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center relative to the chromophore. vlabs.ac.in For chiral isoindolinone analogs, the lactam carbonyl group's n→π* transition gives rise to a distinct Cotton effect, making ORD a valuable tool for stereochemical analysis. kud.ac.in

Specialized Characterization Techniques (e.g., SQUID magnetic susceptibility for nitroxides)

For certain derivatives, such as stable nitroxide (aminoxyl) radicals derived from an isoindolinone core, specialized techniques are required to characterize their magnetic properties. A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very weak magnetic fields. researchgate.net

SQUID magnetometry is employed to study the magnetic susceptibility of paramagnetic materials, such as nitroxide radicals, as a function of temperature and applied magnetic field. This analysis provides crucial information about the nature and strength of magnetic interactions between radical centers in the solid state. For instance, SQUID measurements performed on crystalline 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, a nitroxide analog, revealed strong antiferromagnetic inter-radical spin coupling. researchgate.net This indicates that the magnetic moments of adjacent radical molecules tend to align in an anti-parallel fashion at low temperatures, a phenomenon dictated by the specific molecular packing in the crystal lattice. researchgate.net

Theoretical and Computational Chemistry Studies on 5,7 Dibromo 1 Isoindolinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and reactivity of organic molecules. DFT calculations for 5,7-Dibromo-1-isoindolinone would typically be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

These calculations can elucidate key aspects of the molecule's electronic character. The introduction of two bromine atoms at the 5 and 7 positions of the isoindolinone core is expected to significantly influence the electron distribution. researchgate.net Bromine, being an electronegative atom, will exert an electron-withdrawing inductive effect, which can lead to a redistribution of charge within the aromatic ring and the lactam moiety. This, in turn, affects the molecule's reactivity towards electrophilic and nucleophilic reagents. irjweb.com

Computational studies on related isoindoline-1,3-diones have demonstrated the utility of DFT in understanding their molecular and electronic properties. semanticscholar.org For this compound, DFT calculations can provide optimized molecular geometries, including bond lengths and angles, offering a theoretical structure that can be compared with experimental data if available. Furthermore, the calculation of electronic properties such as the dipole moment and molecular electrostatic potential (MEP) can offer valuable insights. The MEP map, for instance, would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov

The reactivity of this compound can be further explored through the calculation of various reactivity descriptors derived from DFT, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). irjweb.com These parameters provide a quantitative measure of the molecule's stability and its propensity to accept or donate electrons in a chemical reaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value Range | Significance |

| Dipole Moment (Debye) | 2.0 - 4.0 | Indicates the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.0 - 3.0 eV | A measure of resistance to change in electron configuration. |

| Chemical Potential (μ) | -4.0 to -5.0 eV | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | 1.5 - 2.5 eV | Quantifies the ability of the molecule to accept electrons. |

Note: The values in this table are hypothetical and represent a plausible range based on calculations for similar aromatic and halogenated compounds. Actual values would require specific DFT calculations for this compound.

Investigation of Intermolecular Interactions

The solid-state structure and properties of this compound are significantly influenced by a variety of intermolecular interactions. Computational methods are invaluable for identifying and quantifying these non-covalent forces, which include halogen bonding and hydrogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.gov In the case of this compound, the bromine atoms can participate in several types of halogen bonds.

Br⋯Br Interactions: These interactions can occur between two bromine atoms of adjacent molecules. The nature of these interactions can be classified as either Type I, which are symmetric and dominated by dispersion forces, or Type II, which are asymmetric and involve the σ-hole of one bromine atom interacting with the negative equatorial region of another. mdpi.com Computational studies on similar dibrominated compounds have shown that these interactions can play a crucial role in the crystal packing. researchgate.net

The strength of these halogen bonds generally increases in the order F ≪ Cl < Br < I. mdpi.com Therefore, the bromine atoms in this compound are expected to form moderately strong halogen bonds.

The presence of the N-H group in the lactam ring of this compound provides a site for hydrogen bonding. The hydrogen atom of the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular N-H⋯O hydrogen bonds, which are a significant force in determining the crystal structure of many organic compounds. mdpi.com

Computational studies can model these hydrogen bonding networks, providing information on their geometry (bond lengths and angles) and energetics. sapub.org The formation of these hydrogen bonds can lead to the assembly of molecules into chains, sheets, or more complex three-dimensional structures in the solid state. nih.gov The interplay between hydrogen bonding and halogen bonding would be a particularly interesting aspect to investigate computationally for this compound, as these interactions can either cooperate or compete in directing the crystal packing.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Plots)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). dntb.gov.ua

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us For this compound, DFT calculations can provide the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap.

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Predicted Value Range (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and represent a plausible range based on calculations for similar aromatic and halogenated compounds. Actual values would require specific DFT calculations for this compound.

In addition to the energies, computational chemistry allows for the visualization of the HOMO and LUMO. The plots of these orbitals would show their spatial distribution over the molecule. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the lactam, while the LUMO may be distributed over the carbonyl group and the bromine atoms, reflecting their electron-withdrawing nature. This information is critical for predicting the regioselectivity of chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. physoc.org

For this compound, computational modeling could be used to investigate a variety of potential reactions, such as nucleophilic substitution at the bromine atoms, electrophilic substitution on the aromatic ring, or reactions involving the lactam functionality. For each proposed reaction pathway, the geometries of the transition states can be optimized, and their energies calculated. This allows for the determination of the activation barriers for different competing pathways, thereby predicting the most likely reaction mechanism. researchgate.net

For example, in a nucleophilic aromatic substitution reaction, computational modeling could help to determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex. The calculated energies of the transition states and intermediates would provide strong evidence for one mechanism over the other. Furthermore, the influence of solvents on the reaction mechanism can also be investigated using implicit or explicit solvent models in the calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can be used to predict various spectroscopic parameters, which can be a valuable aid in the structural elucidation of newly synthesized compounds. In particular, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a routine application of DFT. semanticscholar.orgnih.gov

By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can then be compared with experimental spectra to confirm the structure of the compound and to aid in the assignment of the observed signals. researchgate.net This is particularly useful for complex molecules where the NMR spectra may be difficult to interpret.

The accuracy of the predicted NMR chemical shifts depends on the level of theory used, including the choice of the functional and basis set. For this compound, it would be important to use a computational protocol that has been benchmarked for similar halogenated aromatic compounds to ensure reliable predictions. Discrepancies between the predicted and experimental spectra can also provide insights into conformational dynamics or specific solvent effects that are not fully captured by the computational model.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the isoindolinone core, while not extensively reported for the 5,7-dibromo substituted variant specifically, can be inferred from computational studies on related heterocyclic systems. The primary determinant of the conformational landscape of this compound is the planarity of the fused ring system. The benzene (B151609) and the γ-lactam rings are nearly coplanar.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such molecules. These studies can elucidate the energetically favorable conformations and the transition states that separate them. For the broader class of isoindolinones, computational analyses have explored parameters like bond lengths, bond angles, and dihedral angles to define the molecular geometry.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-N-C=O) (degrees) | Relative Energy (kcal/mol) |

| Planar | 0.0 | 0.00 |

| Envelope (N-puckered) | ± 10.5 | 1.2 |

| Envelope (C-puckered) | ± 15.2 | 2.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. Specific values would need to be determined through detailed quantum chemical calculations.

Advanced Synthetic Transformations and Derivatization Strategies for Brominated Isoindolinones

Cross-Coupling Reactions at Bromine Sites

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For brominated isoindolinones, these reactions are instrumental in building molecular complexity by substituting the bromine atoms with diverse organic moieties.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organohalide. This reaction is particularly effective for the arylation and heteroarylation of 5,7-Dibromo-1-isoindolinone. By employing suitable palladium catalysts and ligands, a variety of aryl and heteroaryl boronic acids or esters can be coupled at the bromine positions. organic-chemistry.orgfrontiersin.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity, especially when targeting mono- or di-substitution. nih.govlibretexts.org The use of air-stable palladium precatalysts has been shown to improve the efficiency and applicability of this reaction for heteroatom-substituted heteroaryl chlorides, a principle that extends to brominated systems. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Ref |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Aryl & Heteroaryl Boronic Acids | nih.gov |

| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Heteroaryl Boronic Acids | nih.gov |

This table presents generalized conditions for Suzuki-Miyaura reactions. Specific outcomes with this compound depend on precise substrate and reagent choices.

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an organohalide and an alkene, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for introducing vinyl groups onto the isoindolinone core. The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction are influenced by the electronic nature of the alkene and the steric environment of the catalyst. libretexts.org While intermolecular Heck reactions are common, intramolecular versions can be highly efficient for constructing cyclic systems. libretexts.orgresearchgate.net Green chemistry protocols for the Heck reaction, sometimes utilizing microwave irradiation or aqueous media, have been developed to improve sustainability. nih.gov

Table 2: Key Parameters in Heck Reactions

| Catalyst | Base | Ligand | Alkene Partner | Key Feature | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Triethylamine, K₂CO₃ | Triphenylphosphine | Acrylates, Styrenes | Standard conditions | wikipedia.org |

| Pd/C | - | - | Various | Heterogeneous catalysis | rsc.org |

This table outlines common components for Heck reactions. Application to this compound allows for vinylation at the C5 and C7 positions.

Beyond the Suzuki and Heck reactions, a suite of other palladium-catalyzed transformations can be applied to brominated isoindolinones to further diversify their structure. These reactions enable the introduction of a wide range of functionalities, each with its unique synthetic utility.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes. It is invaluable for creating rigid structural extensions and for intermediates that can undergo further transformations like cycloadditions.

Buchwald-Hartwig Amination: This method forms carbon-nitrogen bonds by coupling aryl halides with amines. It is a key strategy for synthesizing aniline derivatives and other N-arylated compounds, which are prevalent in pharmaceuticals.

Cyanation: The introduction of a nitrile group (–CN) via palladium-catalyzed cyanation of aryl bromides yields benzonitriles. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles.

Carbonylative Coupling: These reactions incorporate carbon monoxide to form new carbonyl-containing compounds. For instance, a carbonylative coupling could potentially convert the bromo-substituents into esters, amides, or ketones, significantly expanding the functional group diversity. rsc.org

Derivatization at the Isoindolinone Nitrogen Atom (N-Capping)

The secondary amine nitrogen within the isoindolinone lactam ring is a prime site for functionalization, often termed "N-capping." This position can be readily alkylated, acylated, or arylated under various conditions. N-alkylation, typically achieved using an alkyl halide and a base, allows for the introduction of simple alkyl chains or more complex side chains bearing additional functional groups. This modification can significantly alter the molecule's steric and electronic properties, as well as its solubility and biological activity. Similarly, N-acylation with acyl chlorides or anhydrides introduces amide functionalities.

Functionalization of Aromatic and Aliphatic Positions

While cross-coupling at the bromine sites is the most direct method for aromatic functionalization, other positions on the isoindolinone scaffold can also be modified. Directed C-H activation is an emerging strategy for functionalizing the aromatic ring at positions adjacent to existing groups. nih.gov Additionally, the aliphatic C3 position (the CH₂ group of the lactam ring) can be a target for derivatization. For example, deprotonation with a strong base could generate a nucleophile for reaction with various electrophiles, leading to 3-substituted isoindolinones. beilstein-journals.org

Synthesis of Stable Radical Species (Nitroxides) from Brominated Precursors

Brominated isoindolines, the reduced form of isoindolinones, serve as valuable precursors for the synthesis of stable nitroxide radicals. researchgate.net The synthesis pathway often involves the oxidation of the secondary amine of the isoindoline (B1297411) ring to a nitroxide radical. rsc.org The presence of bromine atoms on the aromatic ring is particularly advantageous as they are retained during the oxidation process, yielding bromo-substituted nitroxides.

The process typically involves:

Synthesis of a brominated isoindoline precursor. This may involve bromination of a pre-formed isoindoline. researchgate.net

Oxidation of the isoindoline nitrogen. This is commonly achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. rsc.org

These brominated nitroxides are not just synthetic curiosities; the bromine atoms act as functional handles for subsequent cross-coupling reactions, allowing for the creation of more complex, "tailor-made" radical species for specific applications in materials science, electron paramagnetic resonance (EPR) imaging, and as spin probes. qut.edu.au The conversion of the nitroxide to a more stable methoxyamine allows for chemical modifications to be performed before regenerating the radical spin through oxidation. qut.edu.au

Formation of Profluorescent Compounds

Isoindolinones are recognized as important structural motifs in the design of fluorescent probes and dyes. rsc.org The inherent electronic properties of the isoindolinone core can be modulated through chemical modifications to develop profluorescent compounds, which are molecules that exhibit a significant increase in fluorescence emission upon interaction with a specific analyte or a change in their environment.

While direct studies on the conversion of this compound into profluorescent compounds are not extensively detailed in the available literature, the principles of fluorescence derivatization can be applied to this scaffold. nih.gov The bromine atoms at the 5- and 7-positions serve as key reaction sites for introducing fluorogenic moieties. Synthetic strategies to achieve this include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. By reacting this compound with suitable coupling partners, such as boronic acids, organostannanes, terminal alkynes, or alkenes that are part of a larger conjugated system, the π-electron system of the isoindolinone core can be extended. This extension of conjugation often leads to a bathochromic shift (red-shift) in the absorption and emission spectra, and can enhance the quantum yield of fluorescence. For instance, coupling with a fluorescent moiety like a pyrene or coumarin derivative could yield a highly fluorescent product.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. Introducing electron-donating amino groups, particularly those that are part of a larger aromatic system, can significantly influence the photophysical properties of the isoindolinone core, potentially leading to enhanced fluorescence.

The development of profluorescent compounds often involves designing a system where the fluorescence is initially "quenched" and is "turned on" in the presence of a target. This can be achieved by attaching a quencher moiety that is cleaved or conformationally altered upon interaction with the analyte, thereby restoring the fluorescence of the isoindolinone fluorophore. The dibromo-substitution pattern of this compound offers the potential for dual functionalization, allowing for the attachment of both a fluorophore and a recognition unit or a quencher.

Design and Synthesis of Diverse Analog Libraries through Combinatorial Approaches

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a library, which can then be screened for biological activity. scispace.com The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net Therefore, the development of combinatorial libraries based on the this compound core is a promising approach for the discovery of new therapeutic agents.

The two bromine atoms on the this compound molecule provide two independent points of diversification, making it an excellent starting material for the construction of a combinatorial library. A general strategy would involve a series of parallel reactions where different building blocks are introduced at the 5- and 7-positions.

A Hypothetical Combinatorial Library Synthesis:

A possible approach to generate a diverse library from this compound could involve a two-step sequence of palladium-catalyzed cross-coupling reactions.

Step 1: First Diversification at the 7-position

The greater steric hindrance at the 7-position compared to the 5-position might allow for selective initial reaction at the 5-position under carefully controlled conditions. However, for the purpose of generating maximum diversity, a sequential approach is often employed. For instance, a Suzuki coupling could be performed with a set of diverse boronic acids (R¹-B(OH)₂) to introduce a variety of substituents at one of the bromine-bearing positions.

Step 2: Second Diversification at the 5-position

The resulting mono-substituted isoindolinone can then be subjected to a second cross-coupling reaction, for example, a Sonogashira coupling with a set of terminal alkynes (R²-C≡CH), to introduce a different set of functional groups at the remaining bromine position.

This two-step diversification strategy allows for the creation of a large library of compounds with the general structure shown below, where R¹ and R² are varied.

Table 1: Illustrative Combinatorial Library from this compound

| Compound ID | R¹ (from Suzuki Coupling) | R² (from Sonogashira Coupling) |

| A1 | Phenyl | Phenylethynyl |

| A2 | Phenyl | (Trimethylsilyl)ethynyl |

| A3 | Phenyl | 4-Methoxyphenylethynyl |

| B1 | 4-Methylphenyl | Phenylethynyl |

| B2 | 4-Methylphenyl | (Trimethylsilyl)ethynyl |

| B3 | 4-Methylphenyl | 4-Methoxyphenylethynyl |

| C1 | 3-Pyridyl | Phenylethynyl |

| C2 | 3-Pyridyl | (Trimethylsilyl)ethynyl |

| C3 | 3-Pyridyl | 4-Methoxyphenylethynyl |

This table represents a small subset of the potential library. By using a larger set of building blocks for both reaction steps, a vast number of unique compounds can be synthesized. The resulting library can then be screened against various biological targets to identify hit compounds with desired activities.

Applications of 5,7 Dibromo 1 Isoindolinone and Its Structural Motifs in Advanced Chemical Research

Role as Key Intermediates in Complex Organic Synthesis

5,7-Dibromo-1-isoindolinone serves as a crucial intermediate in complex organic synthesis, primarily due to the synthetic versatility conferred by its two bromine atoms. These halogens act as handles for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the controlled and stepwise introduction of various substituents, enabling the construction of intricate molecular architectures from a relatively simple starting material.

A notable example of its utility is in the synthesis of substituted aristolactams. nih.gov In a synthetic route developed by Heo and coworkers, a brominated isoindolinone building block was prepared and subsequently used in a one-pot Suzuki-Miyaura/aldol condensation cascade. nih.govbeilstein-journals.org This strategy highlights how the bromine atom on the isoindolinone core is essential for the key carbon-carbon bond-forming step that builds the final complex structure. By varying the coupling partners, this method provides an efficient pathway to a library of both natural and non-natural analogues. nih.gov The dibromo-substitution pattern offers the potential for sequential or dual couplings, further expanding the molecular diversity that can be achieved.

The general isoindolinone framework is recognized as a fundamental building block in the synthesis of numerous bioactive molecules and natural products. nih.govnih.govsemanticscholar.org The strategic placement of halogens, as in this compound, significantly enhances its value as a key intermediate for creating complex and functionally diverse compounds.

Table 1: Synthetic Reactions Utilizing Brominated Isoindolinone Intermediates

| Reaction Type | Intermediate | Reagents | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura/Aldol Cascade | Brominated Isoindolinone | Boronic Acid, Pd Catalyst | Aristolactams | nih.gov, beilstein-journals.org |

Contributions to Natural Product Total Synthesis and Analogue Development

The this compound motif is instrumental in the total synthesis of complex natural products and the development of their analogues. The isoindolinone core is found in various classes of alkaloids and macrocyclic polyketides. nih.govresearchgate.net The ability to functionalize the aromatic ring via its bromine atoms allows chemists to construct these elaborate natural structures and to generate synthetic analogues with potentially improved or novel biological activities.

One prominent example is the synthesis of aristolactam BII. nih.gov The synthesis employed a brominated isoindolinone building block which was coupled with a boronic acid in a microwave-assisted, one-pot Suzuki-Miyaura/aldol condensation reaction. nih.govbeilstein-journals.org This key step efficiently constructed the core of the aristolactam. The flexibility of this approach, which hinges on the reactivity of the bromine substituent, also enabled the synthesis of a library of related analogues by simply changing the boronic acid coupling partner. nih.gov

Similarly, in the enantioselective total synthesis of (+)-stachyflin, a complex meroterpenoid, a key intermediate was a brominated isoindolinone. nih.gov This intermediate was formed from a nitrile precursor through hydrogenation and subsequent lactam formation. nih.gov The bromine atom served as a crucial functional handle for later-stage transformations in the synthetic sequence. These examples underscore the strategic importance of brominated isoindolinones in accessing complex natural product scaffolds and diversifying them for further study.

Integration into Materials Science Research and Functional Materials Development

The unique structural and electronic properties of the isoindolinone core, combined with the reactive handles provided by the 5,7-dibromo substitution, make it a promising platform for materials science research.

This compound is an attractive monomer for the synthesis of novel polymeric materials. The two bromine atoms at the 5 and 7 positions are ideal sites for polycondensation reactions, such as Suzuki or Sonogashira polymerizations. These cross-coupling reactions can link the monomer units together to form conjugated polymers. Such polymers, incorporating the rigid and electron-accepting isoindolinone core, are of interest for applications in organic electronics. While research on 5,6-dibromo-1,1,3,3-tetramethylisoindoline (B3253116) highlights the potential for creating novel polymers through cross-coupling reactions at the bromine positions, the same principle applies directly to the this compound isomer. The specific substitution pattern and the nature of the co-monomer can be used to tune the resulting polymer's electronic properties, solubility, and processability.

The isoindolinone structure is a known fluorophore and has been incorporated into various functional dyes and fluorescent probes. researchgate.net The 5,7-dibromo derivative can serve as a precursor to more complex optoelectronic systems. The bromine atoms can be replaced with chromophoric or electronically active groups through cross-coupling reactions, allowing for the systematic tuning of the molecule's absorption and emission properties. This functionalization can extend the π-conjugation of the system, leading to shifts in the fluorescence wavelength and improvements in quantum yield. This strategy is central to the design of profluorescent probes, where a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon reacting with a specific analyte. For instance, a related 4-hydroxyisoindoline-1,3-dione has been used as the basis for an excited-state intramolecular proton transfer (ESIPT) fluorescent probe. researchgate.net The synthetic accessibility and modifiable nature of the this compound scaffold make it a valuable platform for developing new probes and sensors for various applications.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Reactions | Potential Products | Reference |

|---|---|---|---|---|

| Polymeric Materials | Monomer | Suzuki Polymerization, Sonogashira Polymerization | Conjugated Polymers |

Exploration in Chemical Probe Development for Biological Systems (Focus on chemical aspects of probe design)

In the field of chemical biology, probes are essential tools for studying complex biological systems. The design of such probes often involves a core scaffold that can be systematically modified with reactive groups, linkers, and reporter tags. The isoindolinone/isoindoline (B1297411) framework has emerged as a valuable scaffold for this purpose. For example, the related isoindoline scaffold has been used to develop chemical probes to study cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov

This compound represents an ideal starting point for the chemical synthesis of such probes. The two bromine atoms provide orthogonal handles for derivatization. One bromine could be used to attach a linker arm terminating in a reactive group for covalent modification of a target protein, or an alkyne/azide group for "click" chemistry ligation. ljmu.ac.uk The other bromine could be functionalized to modulate the compound's potency, selectivity, or physical properties like cell permeability. This dual functionality allows for a modular approach to probe design, facilitating the synthesis of a library of related compounds to establish structure-activity relationships and optimize probe performance. The core chemical challenge in probe development is the translation of a bioactive hit into a functional tool, a process that relies heavily on versatile intermediates like this compound. mdpi.com

Facilitating the Synthesis of Novel Heterocyclic Ring Systems

Beyond its use in functionalizing the isoindolinone core, this compound is a valuable substrate for constructing novel and complex heterocyclic ring systems. The bromine atoms are precursors for intramolecular or intermolecular cyclization reactions that can build new rings fused onto the isoindolinone framework.

For example, sequential or double cross-coupling reactions can introduce substituents that subsequently undergo cyclization. A palladium-catalyzed Sonogashira coupling could install two terminal alkyne groups, which could then undergo a cyclization reaction to form a new fused aromatic system. Similarly, coupling reactions could introduce nitrogen- or oxygen-containing side chains that could cyclize onto the aromatic ring or the lactam portion of the molecule. The synthesis of novel 5:7:5-fused diimidazodiazepine ring systems, although starting from different precursors, demonstrates the chemical principles of building complex, multi-ring heterocyclic structures. nih.gov The reactivity of the dibrominated isoindolinone scaffold provides a strategic entry point for applying similar ring-forming methodologies to create previously unknown and potentially bioactive heterocyclic frameworks.

Contribution to Scaffold Development in Agrochemical Research

The isoindolinone framework, a core component of this compound, is a significant structural motif in the field of agrochemical research. While direct studies on this compound in this context are not extensively documented in publicly available research, the broader isoindolinone scaffold has been investigated for the development of novel herbicides and insecticides. The chemical architecture of this scaffold provides a versatile platform for synthesizing a wide array of derivatives with potential agricultural applications.

Research into related isoindolinone structures has demonstrated their potential as active ingredients in agrochemical formulations. For instance, various isoindolinone derivatives have been patented for their insecticidal properties, indicating that this scaffold can be effectively utilized to create new pest control agents. google.com These compounds often function by disrupting key physiological processes in insects.

In the realm of weed management, derivatives of the related isoindoline-1,3-dione structure have been synthesized and evaluated for their herbicidal effects. nih.gov Studies have shown that certain isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives exhibit significant pre-emergent herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. nih.govacs.org The mechanism of action for some of these derivatives is believed to be the inhibition of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) biosynthesis, leading to rapid and effective weed control. acs.orgsemanticscholar.org

The development of such compounds from the isoindolinone scaffold highlights its importance as a "privileged scaffold" in agrochemical discovery. The core structure can be systematically modified at various positions, including the aromatic ring and the nitrogen atom, to optimize biological activity and selectivity. The this compound structure represents a specific variation of this scaffold, where the bromine atoms could potentially enhance its herbicidal or insecticidal potency. Further research and synthesis of derivatives based on this dibrominated core could lead to the discovery of new and effective agrochemical products.

Below is a table summarizing the research findings on related isoindolinone derivatives in agrochemical applications:

| Derivative Class | Target Application | Key Findings | Mechanism of Action (Proposed) |

| Isoindolinone Derivatives | Insecticide | Demonstrated strong insecticidal action in patent filings. google.com | Varies depending on the specific derivative. |

| Isoindoline-1,3-dione Substituted Benzoxazinones | Herbicide | Exhibited significant pre- and post-emergence control of various weed species. nih.gov | Protox inhibition, leading to necrosis and death of weeds. acs.orgsemanticscholar.org |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting biological activity data for this compound?

- Methodological Answer: Disclose all experimental conditions (cell lines, animal ethics approvals) and conflicts of interest. Use standardized reporting formats (e.g., MIAME for microarray data) and deposit raw data in public repositories (e.g., PubChem, Zenodo). Adhere to journal-specific requirements for chemical characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.